Carbanilic acid, N-ethyl-m-(pentyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride
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Overview
Description
Carbanilic acid, N-ethyl-m-(pentyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbanilic acid moiety, an ethyl group, a pentyloxy substituent, and a piperidinoethyl ester, all combined with a monohydrochloride salt. Its molecular formula is C22H37ClN2O3, and it has a molecular weight of approximately 412.99 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, N-ethyl-m-(pentyloxy)-, 1-methyl-2-piperidinoethyl ester, monohydrochloride typically involves multiple steps:
Formation of Carbanilic Acid Derivative: The initial step involves the reaction of carbanilic acid with an ethylating agent to introduce the N-ethyl group.
Introduction of Pentyloxy Group: The next step involves the substitution of a hydrogen atom on the aromatic ring with a pentyloxy group. This can be achieved through a nucleophilic aromatic substitution reaction.
Esterification: The carbanilic acid derivative is then esterified with 1-methyl-2-piperidinoethanol under acidic conditions to form the ester linkage.
Formation of Monohydrochloride Salt: Finally, the ester is treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N
Properties
CAS No. |
52205-54-6 |
---|---|
Molecular Formula |
C22H37ClN2O3 |
Molecular Weight |
413.0 g/mol |
IUPAC Name |
1-piperidin-1-ium-1-ylpropan-2-yl N-ethyl-N-(3-pentoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-4-6-10-16-26-21-13-11-12-20(17-21)24(5-2)22(25)27-19(3)18-23-14-8-7-9-15-23;/h11-13,17,19H,4-10,14-16,18H2,1-3H3;1H |
InChI Key |
IYSNAOBRYDBRJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)N(CC)C(=O)OC(C)C[NH+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
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